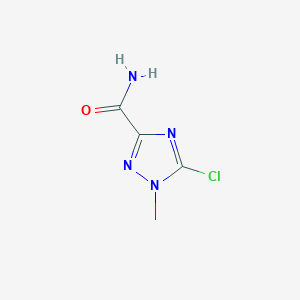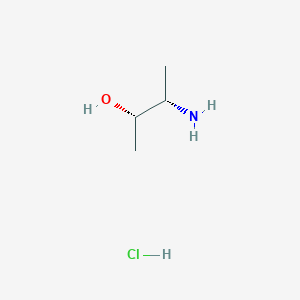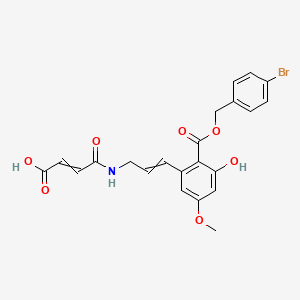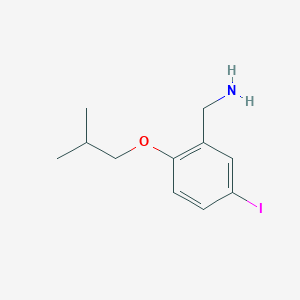
5-chloro-1-méthyl-1H-1,2,4-triazole-3-carboxamide
Vue d'ensemble
Description
“5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide” is a chemical compound with the molecular formula C3H4ClN3 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of carboxylic acid hydrazides . For instance, Methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .Molecular Structure Analysis
The molecular structure of “5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide” includes a triazole ring, which is a five-membered ring with three nitrogen atoms . The compound also contains a methyl group (CH3) and a carboxamide group (CONH2) attached to the triazole ring .Chemical Reactions Analysis
1,2,4-Triazole derivatives, such as “5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide”, can undergo various chemical reactions. For example, 1H-1,2,4-Triazole-3-thiol, a mercapto-substituted 1,2,4-triazole, can form novel luminescent polymers with cadmium (II) salts and undergo regioselective S-alkylation to form a series of S-substituted derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide” include a molecular weight of 117.54 g/mol, a topological polar surface area of 30.7 Ų, and a complexity of 67.2 . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds .Applications De Recherche Scientifique
Découverte de médicaments
Les 1,2,3-triazoles ont trouvé de larges applications dans la découverte de médicaments . Ils font partie des blocs de construction essentiels comme les acides aminés, les nucléotides, etc . De nombreux composés médicinaux importants ayant un noyau 1,2,3-triazole sont disponibles sur le marché .
Synthèse organique
Les 1,2,3-triazoles sont utilisés en synthèse organique . Ils présentent une grande stabilité chimique et sont généralement inertes à l'hydrolyse acide ou basique ainsi qu'aux conditions oxydantes et réductrices, même à haute température .
Chimie des polymères
Les 1,2,3-triazoles sont utilisés en chimie des polymères . Leur structure unique facilite la formation d'une variété de liaisons non covalentes avec les enzymes et les récepteurs .
Chimie supramoléculaire
Les 1,2,3-triazoles ont des applications en chimie supramoléculaire . Ils ont un fort moment dipolaire et une capacité à former des liaisons hydrogène .
Bioconjugaison
Les 1,2,3-triazoles sont utilisés en bioconjugaison . Ils ressemblent structurellement à la liaison amide, imitant une liaison amide E ou Z .
Biologie chimique
Les 1,2,3-triazoles sont utilisés en biologie chimique . Ils sont l'un des hétérocycles à cinq chaînons contenant de l'azote les plus importants .
Imagerie fluorescente
Les 1,2,3-triazoles sont utilisés en imagerie fluorescente . Ils ont un large éventail d'applications dans les produits pharmaceutiques, la chimie supramoléculaire, la synthèse organique .
Science des matériaux
Les 1,2,3-triazoles ont des applications en science des matériaux . Ils présentent de nombreuses propriétés utiles telles qu'une grande stabilité chimique, un caractère aromatique, un fort moment dipolaire et une capacité à former des liaisons hydrogène .
Mécanisme D'action
Target of Action
Triazole compounds are generally known to interact with a variety of biological targets due to their versatile chemical structure .
Mode of Action
Triazole compounds can participate in typical nitrogen heterocycle reactions . Under acidic conditions, they can undergo hydrogen bond breaking and protonation reactions .
Result of Action
It’s worth noting that triazole compounds are often synthesized for their potential biological activities .
Orientations Futures
The future directions for “5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide” and its derivatives could involve further exploration of their anti-influenza activity . Additionally, the synthesis of new 1,2,4-triazole derivatives and the study of their properties and potential applications could be a promising area of research .
Analyse Biochimique
Biochemical Properties
5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in nitrogen metabolism, such as amidases and hydrolases. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process .
Cellular Effects
The effects of 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby altering the phosphorylation status of target proteins. This modulation can lead to changes in gene expression patterns and metabolic fluxes, ultimately affecting cell function and viability .
Molecular Mechanism
At the molecular level, 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it has been found to inhibit certain hydrolases by binding to their active sites and preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide can change over time. The compound is relatively stable under standard conditions, but it can undergo degradation in the presence of strong acids or bases. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as altered metabolic rates and changes in gene expression profiles .
Dosage Effects in Animal Models
The effects of 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and exert beneficial effects on metabolic processes. At higher doses, it can induce toxic effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level triggers a significant change in the compound’s impact on the organism .
Metabolic Pathways
5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its biotransformation. The compound can be metabolized into various intermediates, which may further participate in biochemical reactions. These metabolic processes can influence the overall metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its hydrophobicity and affinity for certain biomolecules .
Subcellular Localization
The subcellular localization of 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound can determine its specific biochemical and cellular effects .
Propriétés
IUPAC Name |
5-chloro-1-methyl-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4O/c1-9-4(5)7-3(8-9)2(6)10/h1H3,(H2,6,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLONMKPBQJGGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1413691.png)





![1-(4-[(tert-Butylamino)sulfonyl]phenyl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1413702.png)